molecular formula C13H14N2O4 B12960507 Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate

Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate

Katalognummer: B12960507
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: RMJIHONMBNDSMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the amino and ester groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize yield and minimize waste. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, altering their activity and leading to the desired biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    2-Hydroxyquinoline: A derivative with additional hydroxyl groups, used in various chemical and biological applications.

    4-Hydroxyquinoline: Another derivative with unique properties and applications.

Uniqueness

Methyl 2-((6-amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetate stands out due to its specific functional groups and structure, which confer unique chemical and biological properties

Eigenschaften

Molekularformel

C13H14N2O4

Molekulargewicht

262.26 g/mol

IUPAC-Name

methyl 2-(6-amino-1-methyl-2-oxoquinolin-3-yl)oxyacetate

InChI

InChI=1S/C13H14N2O4/c1-15-10-4-3-9(14)5-8(10)6-11(13(15)17)19-7-12(16)18-2/h3-6H,7,14H2,1-2H3

InChI-Schlüssel

RMJIHONMBNDSMZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)N)C=C(C1=O)OCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.